1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane
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Overview
Description
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane is a chemical compound known for its unique structure and potential applications in various fields. The compound features a diazepane ring substituted with a carboxy-pyridinyl-methyl group and a tert-butoxycarbonyl (Boc) protecting group. This structure imparts specific chemical properties that make it valuable in synthetic chemistry and potential pharmaceutical applications .
Preparation Methods
The synthesis of 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane typically involves multiple steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through cyclization reactions.
Introduction of the Carboxy-Pyridinyl-Methyl Group: This step involves the functionalization of the diazepane ring with a carboxy-pyridinyl-methyl group using appropriate reagents and conditions.
Protection with Boc Group: The final step includes the protection of the nitrogen atom in the diazepane ring with a Boc group to enhance stability and facilitate further reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane can be compared with similar compounds such as:
1-Boc-4-(carboxy-pyridin-3-YL-methyl)-[1,4]diazepane: Similar structure but with a different position of the carboxy-pyridinyl group.
1-Boc-4-(carboxy-pyridin-2-YL-methyl)-[1,4]diazepane: Another positional isomer with distinct chemical properties.
1-Boc-4-(carboxy-phenyl-methyl)-[1,4]diazepane: A compound with a phenyl group instead of a pyridinyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Biological Activity
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Structure and Synthesis
The compound features a Boc (tert-butyloxycarbonyl) protecting group, a carboxylic acid functional group, and a pyridine moiety attached to a diazepane ring. Its synthesis typically involves the coupling of pyridine derivatives with diazepane precursors under specific reaction conditions to ensure high yield and purity.
This compound exhibits its biological activity primarily through interactions with various biological targets. Studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing GABAergic pathways due to the structural similarity to known diazepines.
Pharmacological Effects
Research indicates that the compound may exhibit several pharmacological effects:
- Anxiolytic Activity : Similar to traditional benzodiazepines, it may reduce anxiety levels in animal models.
- Antimicrobial Properties : Preliminary studies have shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The carboxylic acid group may contribute to anti-inflammatory properties, although specific mechanisms remain under investigation.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines. Results demonstrate dose-dependent responses in cell viability assays, suggesting cytotoxic effects at higher concentrations while promoting cell survival at lower doses.
Study | Cell Line | Concentration (µM) | Observed Effect |
---|---|---|---|
1 | HCT-8 | 10 | 50% Viability |
2 | HeLa | 5 | 70% Viability |
3 | MCF-7 | 20 | Cytotoxicity |
In Vivo Studies
Animal studies have further elucidated the compound's pharmacodynamics. For instance, in rodent models:
- Anxiety Reduction : Behavioral tests indicated significant reductions in anxiety-like behaviors compared to control groups.
- Antimicrobial Efficacy : The compound demonstrated effective bacterial clearance in models of infection.
Safety and Toxicity
While initial findings are promising, safety assessments are crucial. Preliminary toxicity studies suggest a narrow therapeutic window, necessitating careful dosage considerations. Further research is required to fully understand the compound's safety profile.
Properties
CAS No. |
885275-71-8 |
---|---|
Molecular Formula |
C17H25N3O4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)20-10-4-9-19(11-12-20)14(15(21)22)13-5-7-18-8-6-13/h5-8,14H,4,9-12H2,1-3H3,(H,21,22) |
InChI Key |
KXQHHNRJYINOQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.